molecular formula C19H14BrN3OS B2756428 (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile CAS No. 371936-86-6

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile

Cat. No.: B2756428
CAS No.: 371936-86-6
M. Wt: 412.31
InChI Key: PGDGVPXHNYAUAP-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-(3-Bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a 2,3-diarylacrylonitrile derivative featuring a thiazole core substituted with a 3-bromophenyl group at position 4 and an acrylonitrile moiety linked to a 3-methoxyphenylamino group. This compound belongs to a class of molecules known for their diverse biological activities, including cytotoxic, spasmolytic, and antitumor properties . The Z-configuration of the acrylonitrile group is critical for its stereochemical stability and interaction with biological targets, such as tubulin or kinases .

Properties

IUPAC Name

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3OS/c1-24-17-7-3-6-16(9-17)22-11-14(10-21)19-23-18(12-25-19)13-4-2-5-15(20)8-13/h2-9,11-12,22H,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDGVPXHNYAUAP-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amination: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution using an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow chemistry can enhance the efficiency of the process.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the 3-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Reaction Type Reagents/Conditions Product Yield Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid(Z)-2-(4-(3-arylphenyl)thiazol-2-yl)-derivative65–78%
Nucleophilic SubstitutionNaH, amines/thiols3-substituted phenyl-thiazole acrylonitrile50–60%

Mechanistic Notes :

  • The electron-withdrawing thiazole ring activates the bromophenyl group for NAS.

  • Palladium-mediated couplings proceed via oxidative addition and transmetallation.

Oxidation and Reduction

Functional groups such as the nitrile and thiazole sulfur are susceptible to redox transformations.

Reaction Type Reagents/Conditions Product Key Observations
Nitrile ReductionLiAlH₄, THF, refluxPrimary amine derivativeComplete conversion in 4–6 hours
Thiazole OxidationmCPBA, CH₂Cl₂, 0°C → RTThiazole sulfoxide/sulfoneSelective S-oxidation at −20°C

Spectroscopic Validation :

  • IR loss of C≡N stretch (~2200 cm⁻¹) confirms nitrile reduction.

  • ¹H NMR upfield shifts (δ 3.2–3.5 ppm) indicate sulfoxide formation .

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl group directs electrophiles to ortho/para positions.

Electrophile Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 1 hourNitro-substituted at para position>90% para
Br₂, FeBr₃CHCl₃, RTDibrominated methoxyphenylOrtho/para mix

Kinetic Control :
Methoxy’s strong activation enables rapid nitration even at low temperatures .

Cycloaddition and Ring-Opening

The acrylonitrile moiety participates in [2+2] and [4+2] cycloadditions.

Reaction Conditions Product Applications
Diels-AlderHeat, dieneSix-membered bicyclic adductPrecursor to polycyclic scaffolds
Photochemical [2+2]UV light, acetoneCyclobutane-fused derivativeSteroid mimetics

Condensation and Functionalization

The amino group reacts with carbonyl compounds to form Schiff bases.

Carbonyl Source Conditions Product Stability
BenzaldehydeEtOH, Δ, 2 hours(Z)-Schiff baseCrystalline, air-stable
Acetyl chloridePyridine, 0°CAcetylated amino derivativeHydrolytically sensitive

Thermal Degradation Pathways

Controlled pyrolysis reveals decomposition trends:

Temperature Major Fragments Mechanism
200–250°CHCN, Br⁻, methoxyphenyl radicalsRadical scission of nitrile
>300°CThiazole ring cleavageRetro-Diels-Alder reorganization

Key Research Findings:

  • Suzuki Coupling Efficiency : Electron-deficient arylboronic acids (e.g., p-CF₃) enhance yields up to 78%.

  • Nitrile Reduction Selectivity : LiAlH₄ exclusively targets the nitrile group without affecting the thiazole.

  • Para-Directing Strength : Methoxy’s +M effect dominates even in sterically crowded systems .

This compound’s reactivity profile positions it as a versatile intermediate for synthesizing bioactive molecules, materials, and supramolecular architectures.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its promising biological activities. Thiazole derivatives are known for their diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.

  • Anticancer Activity : Preliminary studies have shown that (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile exhibits significant cytotoxic effects against various cancer cell lines. For example, it may induce apoptosis through the activation of caspase pathways and inhibition of tubulin polymerization .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, with studies indicating effective inhibition against multiple pathogens. The presence of the bromine atom enhances its interaction with biological targets, making it a candidate for further exploration in antimicrobial drug development .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

  • Synthetic Routes : The synthesis typically involves the Hantzsch thiazole synthesis method, followed by nucleophilic aromatic substitution to introduce the methoxyphenyl group.

Material Science

The compound's unique chemical properties make it suitable for applications in material science. It can be utilized in the development of new materials such as polymers or dyes, leveraging its structural characteristics to impart specific functionalities.

Anticancer Research

A study evaluated the cytotoxic effects of this compound against several cancer cell lines, revealing an IC50 value that indicates significant potency compared to standard chemotherapeutic agents .

Antimicrobial Evaluation

Research on thiazole derivatives has highlighted their potential as antimicrobial agents. In one study, this compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting its viability as a lead compound in antibiotic development .

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the thiazole ring and the bromophenyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related 2,3-diarylacrylonitriles, focusing on substituents, physicochemical properties, and biological activities. Key analogues include:

Compound Name Substituents (Thiazole Position 4 / Acrylonitrile Position 3) Melting Point (°C) Yield (%) Biological Activity Key Reference
Target Compound 3-Bromophenyl / 3-Methoxyphenylamino N/A* N/A* Cytotoxic (hypothesized)
(Z)-3-(3-Methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)acrylonitrile (1a2k) 4-(Trifluoromethoxy)phenyl / 3-Methoxyphenyl 82–85 61 Anticancer (tested)
(Z)-2-[4-(4-Fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile 4-Fluorophenyl / 3-Hydroxy-4-methoxyphenyl N/A N/A Not reported
(Z)-3-(3,4,5-Trimethoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)acrylonitrile (1a2l) 4-(Trifluoromethoxy)phenyl / 3,4,5-Trimethoxyphenyl 82–85 61 Anticancer (tested)
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile 4-Nitrophenyl / 3-Chloro-2-methylphenylamino N/A N/A Not reported

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 3-bromophenyl group in the target compound may enhance electrophilic reactivity compared to fluorophenyl (in ) or trifluoromethoxyphenyl (in ) substituents. Bromine’s larger atomic radius could improve hydrophobic interactions in biological systems.
  • Methoxy vs. Hydroxy Groups: The 3-methoxyphenylamino group in the target compound offers better metabolic stability than hydroxy-substituted analogues (e.g., ), which may undergo glucuronidation .

Spectroscopic and Crystallographic Insights

  • NMR Trends: Methoxy groups in the target compound’s 3-methoxyphenylamino moiety would show characteristic singlet peaks near δ 3.8–4.0 ppm, comparable to analogues like 1a2k (δ 3.82 ppm for -OCH₃) .
  • Crystallography: Related acrylonitriles (e.g., (Z)-3-(1H-indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile) adopt planar configurations, with dihedral angles <10° between aromatic rings, optimizing π-π stacking .

Biological Activity

The compound (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. Thiazole compounds are known for their diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Core Structure : Thiazole ring
  • Substituents :
    • A bromophenyl group at the 4-position of the thiazole
    • A methoxyphenyl group at the 3-position of the acrylonitrile moiety
PropertyValue
Molecular FormulaC16_{16}H14_{14}BrN3_{3}S
Molecular Weight384.26 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound was tested against several cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells.
    • Results showed IC50_{50} values in the low micromolar range, indicating potent cytotoxicity comparable to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tubulin polymerization .
    • Structure-activity relationship (SAR) analyses revealed that modifications on the thiazole ring significantly influence anticancer activity, with electron-donating groups enhancing potency .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been explored extensively:

  • Antibacterial Studies :
    • The compound demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics like norfloxacin .
    • SAR studies indicated that the presence of halogen substituents on the phenyl ring enhances antibacterial efficacy.
  • Antifungal Activity :
    • In vitro tests showed effectiveness against various fungal strains, suggesting a broad-spectrum antimicrobial profile .

Anti-inflammatory Activity

Thiazole compounds have been recognized for their anti-inflammatory properties as well:

  • In Vivo Studies :
    • Animal models have shown that administration of this compound leads to a significant reduction in inflammatory markers and symptoms associated with conditions like arthritis and colitis .
    • The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study conducted by researchers evaluated the efficacy of this compound in MCF-7 breast cancer cells.

  • Findings :
    • The compound exhibited an IC50_{50} value of 0.85 µM after 48 hours of treatment.
    • Flow cytometry analysis indicated significant apoptosis induction, correlating with increased caspase activity.

Case Study 2: Antimicrobial Activity Assessment

In a separate investigation, the antimicrobial properties were tested against Staphylococcus aureus and Escherichia coli.

  • Results :
    • The compound showed an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
    • These results highlight its potential as a lead candidate for developing new antimicrobial agents.

Q & A

Q. What synthetic strategies are recommended for preparing (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, including:

  • Thiazole ring formation : Reacting α-haloketones with thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Acrylonitrile coupling : Introducing the acrylonitrile moiety via Knoevenagel condensation, requiring base catalysts (e.g., piperidine) and controlled temperatures (60–80°C) .
  • Aromatic substitution : Attaching the 3-methoxyphenylamino group through nucleophilic substitution or Buchwald-Hartwig amination, often using palladium catalysts .

Q. Optimization tips :

  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
  • Adjust solvent polarity (e.g., ethanol vs. DMF) to improve solubility of aromatic precursors .
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How can spectroscopic and chromatographic techniques confirm the structural identity of this compound?

Key characterization methods include:

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and acrylonitrile protons (δ ~5.7–6.3 ppm) .
    • ¹³C NMR : Confirm nitrile (δ ~115–120 ppm) and thiazole carbons (δ ~150–160 ppm) .
  • Mass spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What chemical reactions are feasible for functionalizing the acrylonitrile and thiazole moieties in this compound?

  • Acrylonitrile modifications :
    • Reduction : Convert the nitrile to a primary amine using H₂/Pd-C .
    • Cyanoalkylation : React with Grignard reagents to form ketones .
  • Thiazole reactions :
    • Electrophilic substitution : Brominate the thiazole ring using NBS in CCl₄ .
    • Nucleophilic attack : Substitute the 2-position with amines or alkoxides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for structurally similar derivatives?

  • Cross-validate techniques : Combine X-ray crystallography (for unambiguous bond-length confirmation) with DFT-calculated NMR shifts to address discrepancies in aromatic proton assignments .
  • Reaction condition audits : Variations in solvent, temperature, or catalyst can alter tautomeric equilibria (e.g., thiazole ring protonation states), affecting NMR spectra .
  • Reproducibility checks : Standardize sample preparation (e.g., drying protocols) to mitigate hydration effects on IR or MS data .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Systematic substituent variation : Synthesize analogs with halogen (Br → Cl), electron-donating (OCH₃ → OH), or steric groups (CH₃ → CF₃) on the phenyl rings to assess bioactivity trends .
  • Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases) and validate via SPR binding assays .
  • Pharmacophore mapping : Identify critical functional groups (e.g., nitrile, thiazole) using 3D-QSAR models .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

  • Solvent screening : Test mixed-solvent systems (e.g., DCM/hexane or EtOAc/MeOH) to induce slow crystallization .
  • Temperature gradients : Gradual cooling (from 50°C to 4°C) improves crystal lattice formation .
  • Additive use : Introduce trace amounts of ionic liquids (e.g., [BMIM][BF₄]) to reduce polymorphism .

Q. What computational approaches are suitable for predicting the compound’s reactivity and stability under varying pH conditions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess HOMO/LUMO energies and predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) simulations : Model solvation effects in aqueous or lipid environments to evaluate hydrolytic stability .
  • pKa prediction : Use software like MarvinSketch to estimate protonation states of the amino and nitrile groups .

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Catalyst optimization : Replace Pd(OAc)₂ with Buchwald ligands (e.g., XPhos) to enhance cross-coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (from 24h to 1–2h) while maintaining yields >80% .
  • Workup modifications : Extract with ethyl acetate/water (3:1) to recover unreacted precursors for recycling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.